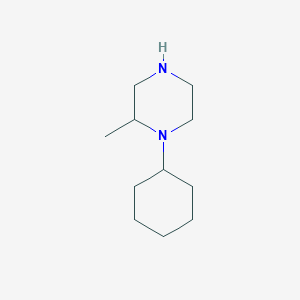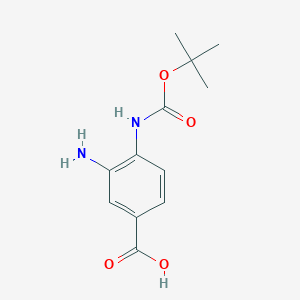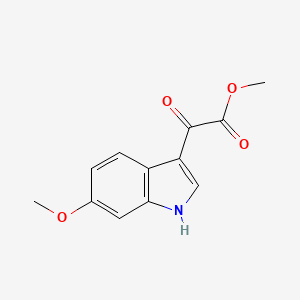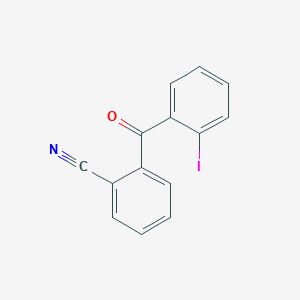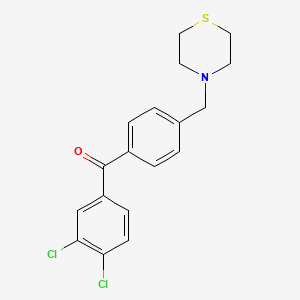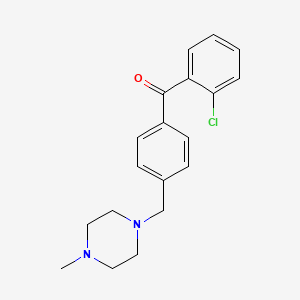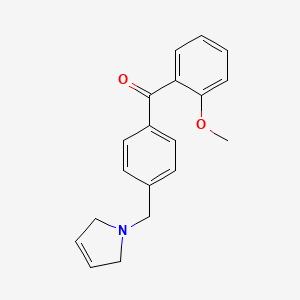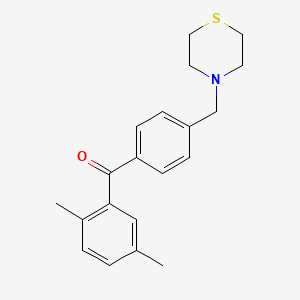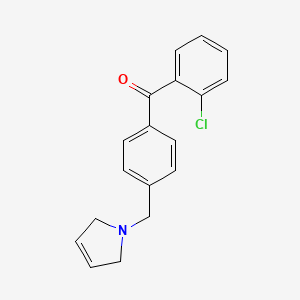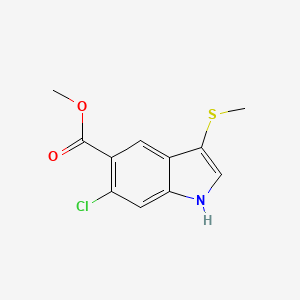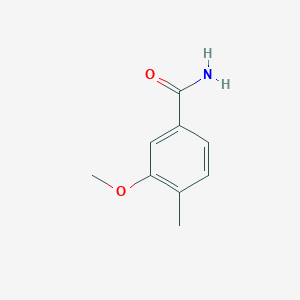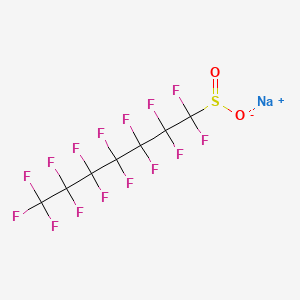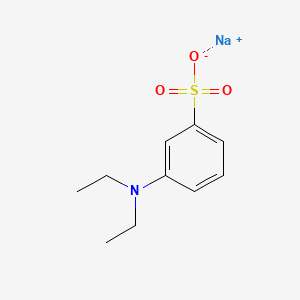
Sodium m-(diethylamino)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium m-(diethylamino)benzenesulphonate is an organic compound that belongs to the class of aromatic sulfonic acids. It is commonly used in various industrial applications, including the manufacture of dyestuffs, rubber chemicals, and photographic chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The sulfonation process is carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group (-SO3H) to the benzene ring . The diethylamino group is then introduced through a substitution reaction, often using diethylamine under controlled conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves continuous sulfonation processes, such as the Monsanto process, which uses oleum for sulfonation . The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
化学反応の分析
Types of Reactions
Sodium m-(diethylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like chlorosulfonic acid and phosphorus pentachloride are commonly used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonyl compounds.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Sodium m-(diethylamino)benzenesulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceutical drugs and as an intermediate in drug synthesis.
Industry: Applied in the production of dyestuffs, rubber chemicals, and photographic chemicals.
作用機序
The mechanism of action of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves its interaction with molecular targets through its sulfonic acid and diethylamino groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution . The sulfonic acid group enhances the compound’s solubility in water, while the diethylamino group provides basicity, allowing it to interact with acidic environments .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the diethylamino group.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of the diethylamino group, commonly used as a catalyst.
Sulfanilic acid: Contains an amino group instead of the diethylamino group, used in the synthesis of dyes.
Uniqueness
Sodium m-(diethylamino)benzenesulphonate is unique due to the presence of both the sulfonic acid and diethylamino groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a broader range of applications compared to its simpler counterparts .
特性
CAS番号 |
5123-63-7 |
|---|---|
分子式 |
C10H14NNaO3S |
分子量 |
251.28 g/mol |
IUPAC名 |
sodium;3-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
YERLJJDMKZJPBL-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
| 5123-63-7 | |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


